7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H16N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of a methyl group and an octahydro structure, which indicates full hydrogenation of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine typically involves the hydrogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1H-pyrrolo[2,3-b]pyridine using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for better control over reaction conditions and improved yields. The use of high-performance catalysts and optimized reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Partially or fully reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signal transduction pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound, lacking the methyl and octahydro modifications.
7-Azaindole: A structurally similar compound with a nitrogen atom in place of one of the carbon atoms in the pyridine ring.
Uniqueness
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is unique due to its fully hydrogenated structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. These modifications can enhance its stability and specificity as a ligand in biochemical applications .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
7-methyl-1,2,3,3a,4,5,6,7a-octahydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-3-7-4-5-9-8(7)10/h7-9H,2-6H2,1H3 |
InChI Key |
HLISGORYOZLJMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1NCC2 |
Origin of Product |
United States |
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